Cas no 108050-28-8 (Cytochalasin Npho)

Cytochalasin Npho structure
Cytochalasin Npho structure
Productnaam:Cytochalasin Npho
CAS-nummer:108050-28-8
MF:C30H39NO5
MW:493.634369134903
CID:215495
PubChem ID:6442848

Cytochalasin Npho Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Cycloundec[d]isoindol-1-one,15-(acetyloxy)-2,3,3a,6,6a,9,10,11,12,15-decahydro-6,12-dihydro...
    • 1H-Cycloundec[d]isoindol-1-one,15-(acetyloxy)-2,3,3a,6,6a,9,10,11,12,15-decahydro-6,12-dihydroxy-4,5,10,12-tetramethyl-3-(phe
    • 1H-Cycloundec[d]isoindol-1-one,15-(acetyloxy)-2,3,3a,6,6a,9,10,11,12,15-decahydro-6,12-dihydroxy-4,5,10,12-tetramethyl-3-(phenylmethyl)-,(3S,3aR,6S,6aR,7E,10S,12R,13E,15R,15aR)-
    • Cytochalasin Npho
    • CYTOCHALASINN
    • [11]Cytochalasa-5,13,19-trien-1-one,21-(acetyloxy)-7,18-dihydroxy-16,18-dimethyl-10-phenyl-,(7S,13E,16S,18R,19E,21R)-
    • 1H-Cycloundec[d]isoindol-1-one,15-(acetyloxy)-2,3,3a,6,6a,9,10,11,12,15-decahydro-6,12-dihydroxy-4,5,10,12-tetramethyl-3-(phenylmethyl)-,[3S-(3R*,3aS*,6R*,6aS*,7E,10R*,12S*,13E,15S*,15aS*)]-
    • (7S,13E,16S,18R,19E,21R)-21-Acetyloxy-7,18-dihydroxy-16,18-dimethyl-10-phenyl[11]cytochalasa-5,13,19-trien-1-one
    • 1H-Cycloundec(d)isoindol-1-one,
    • CHEBI:172713
    • 1H-Cycloundec(d)isoindol-1-one, 15-(acetyloxy)-2,3,3a,6,6a,9,10,11,12,15-decahydro-6,12-dihydroxy-4,5,10,12-tetramethyl-3-(phenylmethyl)-, (3S,3aR,6S,6aR,7E,10S,12R,13E,15R,15aR)-
    • 108050-28-8
    • (11)Cytochalasa-5,13,19-trien-1-one, 21-(acetyloxy)-7,18-dihydroxy-16,18-dimethyl-10-phenyl-, (7S,13E,16S,18R,19E,21R)-
    • [(3E,9E)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate
    • 1H-Cycloundec(d)isoindol-1-one, 15-(acetyloxy)-2,3,3a,6,6a,9,10,11,12,15-decahydro-6,12-dihydroxy-4,5,10,12-tetramethyl-3-(phenylmethyl)-, (3S-(3R*,3aS*,6R*,6aS*,7E,10R*,12S*,13E,15S*,15aS*))-
    • Cytochalasin N
    • MLS000563209
    • MLSMR
    • SMR000470864
    • Inchi: 1S/C30H39NO5/c1-18-10-9-13-23-27(33)20(3)19(2)26-24(16-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)17-18/h6-9,11-15,18,23-27,33,35H,10,16-17H2,1-5H3,(H,31,34)/b13-9+,15-14+
    • InChI-sleutel: WFSYATBEJTUDQA-BBXOWAOSSA-N
    • LACHT: O(C(C([H])([H])[H])=O)C1([H])C([H])=C([H])C(C([H])([H])[H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C([H])=C([H])C2([H])C([H])(C(C([H])([H])[H])=C(C([H])([H])[H])C3([H])C([H])(C([H])([H])C4C([H])=C([H])C([H])=C([H])C=4[H])N([H])C(C321)=O)O[H])O[H] |c:10,31|

Berekende eigenschappen

  • Exacte massa: 493.28282334 g/mol
  • Monoisotopische massa: 493.28282334 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 36
  • Aantal draaibare bindingen: 4
  • Complexiteit: 947
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 8
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Moleculair gewicht: 493.6
  • Topologisch pooloppervlak: 95.9
  • XLogP3: 2.8

Experimentele eigenschappen

  • Dichtheid: 1.2
  • Kookpunt: 678.6°Cat760mmHg
  • Vlampunt: 364.2°C
  • Brekindex: 1.595
  • PSA: 99.35000
  • LogboekP: 4.15810

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